molecular formula C9H15N3O4 B14869134 4-ethyl-N-methoxy-N-methyl-2,3-dioxopiperazine-1-carboxamide

4-ethyl-N-methoxy-N-methyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B14869134
M. Wt: 229.23 g/mol
InChI Key: WZXZDHVYMQMQIY-UHFFFAOYSA-N
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Description

4-ethyl-N-methoxy-N-methyl-2,3-dioxopiperazine-1-carboxamide is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl group, a methoxy group, and a methyl group attached to the piperazine ring, along with a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-methoxy-N-methyl-2,3-dioxopiperazine-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with N-methoxy-N-methyl-2,3-dioxopiperazine-1-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-methoxy-N-methyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The ethyl, methoxy, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-ethyl-N-methoxy-N-methyl-2,3-dioxopiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-N-methoxy-N-methyl-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-methoxy-N-methyl-2,3-dioxopiperazine-1-carboxamide: shares similarities with other piperazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15N3O4

Molecular Weight

229.23 g/mol

IUPAC Name

4-ethyl-N-methoxy-N-methyl-2,3-dioxopiperazine-1-carboxamide

InChI

InChI=1S/C9H15N3O4/c1-4-11-5-6-12(8(14)7(11)13)9(15)10(2)16-3/h4-6H2,1-3H3

InChI Key

WZXZDHVYMQMQIY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N(C)OC

Origin of Product

United States

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